molecular formula C14H24O6P2 B1265744 1,4-Bis(diethoxyphosphoryl)benzene CAS No. 21267-14-1

1,4-Bis(diethoxyphosphoryl)benzene

Cat. No.: B1265744
CAS No.: 21267-14-1
M. Wt: 350.28 g/mol
InChI Key: KNUANRUJDWJWGY-UHFFFAOYSA-N
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Description

1,4-Bis(diethoxyphosphoryl)benzene is a chemical compound belonging to the family of organophosphorus compounds. It is characterized by the presence of two diethoxyphosphoryl groups attached to a benzene ring at the 1 and 4 positions. This compound is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 368.3 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(diethoxyphosphoryl)benzene can be achieved through several synthetic routes. One common method involves the palladium-catalyzed α, β-homodiarylation of vinyl esters. This method significantly improves the overall yield of the final product . The reaction typically involves the use of diethyl phosphite and a suitable benzene derivative under controlled conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(diethoxyphosphoryl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acids.

    Reduction: Reduction reactions can lead to the formation of phosphine derivatives.

    Substitution: The diethoxyphosphoryl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Formation of phosphonic acids.

    Reduction: Formation of phosphine derivatives.

    Substitution: Formation of substituted benzene derivatives with different functional groups.

Scientific Research Applications

1,4-Bis(diethoxyphosphoryl)benzene has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1,4-Bis(diethoxyphosphoryl)benzene involves its interaction with molecular targets through its diethoxyphosphoryl groups. These groups can form covalent bonds with nucleophilic sites on target molecules, leading to various biological and chemical effects. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its mechanism of action, influencing its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis(diethoxyphosphoryl)benzene: Characterized by two diethoxyphosphoryl groups attached to a benzene ring.

    1,4-Bis(dimethoxyphosphoryl)benzene: Similar structure but with dimethoxyphosphoryl groups instead of diethoxyphosphoryl groups.

    1,4-Bis(diphenoxyphosphoryl)benzene: Contains diphenoxyphosphoryl groups attached to the benzene ring.

Uniqueness

This compound is unique due to its specific diethoxyphosphoryl groups, which confer distinct chemical and physical properties. These properties make it suitable for a wide range of applications, particularly in fields requiring specific reactivity and stability.

Properties

IUPAC Name

1,4-bis(diethoxyphosphoryl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24O6P2/c1-5-17-21(15,18-6-2)13-9-11-14(12-10-13)22(16,19-7-3)20-8-4/h9-12H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNUANRUJDWJWGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C1=CC=C(C=C1)P(=O)(OCC)OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24O6P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10175516
Record name Tetraethyl 1,4-phenylenebisphosphonate
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Molecular Weight

350.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21267-14-1
Record name P,P,P′,P′-Tetraethyl P,P′-(1,4-phenylene)bis[phosphonate]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21267-14-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetraethyl 1,4-phenylenebisphosphonate
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Record name Tetraethyl 1,4-phenylenebisphosphonate
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Record name Tetraethyl 1,4-phenylenebisphosphonate
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Record name Tetraethyl 1,4-phenylenebisphosphonate
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Synthesis routes and methods

Procedure details

10 g (42 mmoles) of 1,4-dibromo-benzene and 600 mg of anhydrous NiCl2 are placed in a two-necked 250 ml flask which has a cooler, dripper funnel and magnetic agitation. 17.6 ml (100 mmoles) of triethyl-phosphite are added to the mixture dropwise and heated to 170° C. in an oil bath. The mixture is left under agitation at 170° C. for 2 hours, it is then cooled to 100° C. and subjected to vacuum distillation (1 mm Hg) to eliminate the excess triethyl-phosphite. The residue solubilized in 10 ml of ethanol undergoes chromatography on a silica column (5×56 cm) eluting first with 4 liters of a 95:5 ethyl-acetate/ethanol mixture and then with 3 liters of a 90:10 ethyl-acetate/ethanol mixture. 6.0 g (17.4 mmoles) of 1,4-benzene-diphosphonic acid tetra-ethyl ester are obtained with a molar yield of 41%.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
600 mg
Type
catalyst
Reaction Step One
Quantity
17.6 mL
Type
reactant
Reaction Step Two

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